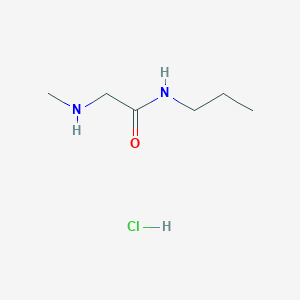

2-(methylamino)-N-propylacetamide hydrochloride

Description

2-(Methylamino)-N-propylacetamide hydrochloride is a secondary amine derivative with the molecular formula C₆H₁₄ClN₂O (calculated molar mass: ~165.45 g/mol). It features a methylamino group (-NHCH₃) and a propylamide (-NH-C₃H₇) linked via an acetamide backbone, with a hydrochloride salt enhancing its solubility . Notably, commercial availability is restricted, as it is listed as discontinued by suppliers like CymitQuimica .

Properties

IUPAC Name |

2-(methylamino)-N-propylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-3-4-8-6(9)5-7-2;/h7H,3-5H2,1-2H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCPPVIPZABRGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CNC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(methylamino)-N-propylacetamide hydrochloride typically involves the reaction of propylamine with methylamine and acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

2-(methylamino)-N-propylacetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of primary or secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the amide bond, yielding the corresponding amine and carboxylic acid

Scientific Research Applications

2-(methylamino)-N-propylacetamide hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds .

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-propylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(Methylamino)-N-(propan-2-yl)acetamide Hydrochloride

2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide Hydrochloride

- Molecular Formula : C₁₃H₂₆ClN₂O

- Molar Mass : 276.81 g/mol

N,N-Diisopropyl-2-aminoethyl Chloride Hydrochloride

- Molecular Formula : C₈H₁₉Cl₂N

- Molar Mass : 208.15 g/mol

- Key Differences: The diisopropylamino and ethyl chloride groups create a quaternary ammonium structure, enhancing reactivity in alkylation reactions. This contrasts with the acetamide backbone of the target compound, which is less reactive but more stable .

2-Cyano-N-[(methylamino)carbonyl]acetamide

- Molecular Formula : C₅H₇N₃O₂

- Molar Mass : 141.13 g/mol

- Key Differences: The cyano (-CN) group introduces electrophilicity, enabling nucleophilic additions absent in the target compound. Toxicology is unstudied, underscoring the variability in safety profiles among analogs .

Physicochemical and Functional Comparison

Biological Activity

2-(methylamino)-N-propylacetamide hydrochloride is a chemical compound with a methylamino group linked to an acetamide moiety, along with a propyl group. This structure contributes to its potential biological activities, which are being explored in various fields, including pharmacology and medicinal chemistry. The hydrochloride salt form enhances its solubility, making it suitable for diverse experimental applications.

The compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, substitution, and hydrolysis. These reactions can lead to the formation of different derivatives that may exhibit distinct biological activities.

Mechanism of Action:

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It may function as an agonist or antagonist, modulating the activity of these targets depending on the biological context. The exact pathways and interactions remain an area of ongoing research.

Biological Activity and Applications

Research indicates that this compound has potential applications in several areas:

- Pharmacology: It is being investigated for its effects on neurotransmitter systems, potentially influencing conditions such as anxiety and depression.

- Analgesic Properties: Preliminary studies suggest that it may exhibit analgesic effects, making it a candidate for pain management therapies.

- Neurological Disorders: There is interest in its potential use in treating neurological disorders due to its interaction with neural receptors.

Data Table: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Neuropharmacological Studies:

- Research has shown that compounds similar to this compound can affect neurotransmitter release and receptor sensitivity, suggesting a role in modifying mood and behavior.

- A study indicated that modifications in the compound's structure could enhance its selectivity for certain receptors, potentially increasing therapeutic efficacy while minimizing side effects .

- Analgesic Research:

- Antioxidant Activity:

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity and purity of 2-(methylamino)-N-propylacetamide hydrochloride in research settings?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- 1H/13C NMR : Confirm the methylamino group (δ ~2.2–2.5 ppm for CHNH) and propyl chain protons (δ 0.9–1.7 ppm). The carbonyl (C=O) resonance appears at ~170 ppm in 13C NMR .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity. Mobile phases of acetonitrile/water (0.1% TFA) are typical for polar amides .

- Mass Spectrometry (HRMS) : Verify the molecular ion [M+H] at m/z 124.57 (CHClNO) with <2 ppm error .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Storage : Store at –20°C in airtight, moisture-resistant containers. Desiccants (e.g., silica gel) should be used to prevent hydrolysis of the hydrochloride salt .

- Handling : Work under inert gas (N/Ar) in anhydrous solvents (e.g., dry DMF or DMSO) to minimize degradation. Use gloveboxes for long-term handling .

Advanced Research Questions

Q. What strategies can resolve discrepancies in solubility data across different experimental conditions for this compound?

- Methodological Answer :

- Solvent Screening : Test solubility in buffered aqueous systems (pH 1–7.4) and organic solvents (ethanol, DMSO) at 25°C and 37°C. Use nephelometry for quantitative analysis .

- Thermodynamic Modeling : Apply the van’t Hoff equation to correlate temperature-dependent solubility. Validate with experimental shake-flask methods .

Q. How can researchers design experiments to study the metabolic stability of this compound in in vitro models?

- Methodological Answer :

- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) at 37°C, using NADPH as a cofactor. Monitor parent compound depletion via LC-MS/MS .

- Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to detect oxidative metabolites (e.g., N-oxide derivatives, m/z +16) .

Q. What computational methods are suitable for predicting the solvation free energy of this compound in aqueous environments?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate explicit solvent models (e.g., TIP3P water) using software like GROMACS. Calculate free energy via thermodynamic integration .

- COSMO-RS : Predict partition coefficients using quantum chemically derived σ-profiles. Cross-validate with experimental logP values .

Q. How can batch-to-batch variability in hydrochloride salt content be addressed during quality control?

- Methodological Answer :

- Potentiometric Titration : Quantify chloride ions with 0.1 M AgNO using a silver electrode. Compare against theoretical stoichiometry (1:1 HCl:amide) .

- Ion Chromatography (IC) : Validate chloride content with anion-exchange columns (e.g., Dionex AS11-HC) and suppressed conductivity detection .

Note on Contradictions in Evidence

- While multiple sources confirm the molecular formula and CAS number (5325-64-4), detailed synthesis protocols and spectral data are not explicitly provided in the evidence. Researchers should validate methods with peer-reviewed literature beyond the cited materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.